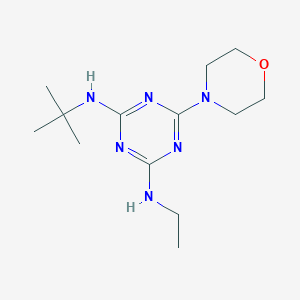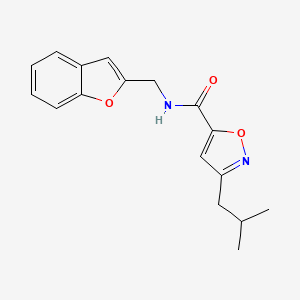
N-(tert-butyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine, also known as MTT, is a chemical compound commonly used in scientific research applications. MTT is a yellow water-soluble compound that is widely used in cell viability assays due to its ability to be reduced by viable cells to form a purple water-insoluble formazan product.
Aplicaciones Científicas De Investigación
Electrochemical Reduction Studies
N-(tert-butyl)-N'-ethyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine, known as terbuthylazine, is an important herbicide used in various European countries and the United States. Research by Brown (2018) delved into the electrochemical reduction of terbuthylazine under acidic conditions. The study employed various techniques, including GC/MS, IR, and 1H NMR spectroscopy, to analyze post-electrolysis products, shedding light on the compound's behavior under such conditions.
Environmental and Agricultural Applications
A study by Boudesocque et al. (2008) explored the use of a low-cost biosorbent for removing pesticides, including terbuthylazine, from wastewater. The research highlighted the effectiveness of a lignocellulosic substrate in adsorbing pesticides, proving its utility in environmental cleanup and agricultural contexts.
Synthesis and Structural Studies
Research into the synthesis and structure of compounds related to this compound has been extensive. D’hooghe et al. (2006) conducted a study on the synthesis of cis-3,5-disubstituted morpholine derivatives, contributing to the understanding of complex chemical structures and their synthesis pathways.
Antimicrobial Activity Research
A study by Bektaş et al. (2010) focused on the synthesis of new 1,2,4-triazole derivatives, examining their antimicrobial activities. This research is pivotal in exploring the potential of triazine derivatives in developing new antimicrobial agents.
Environmental Impact Assessment
The work of Dahl and Blanck (1996) investigated the environmental impact of Irgarol 1051, a compound related to this compound. Their study on marine periphyton communities revealed significant ecological effects, emphasizing the need for understanding the environmental implications of such chemicals.
Synthesis Techniques and Applications
Further research into the synthesis techniques and applications of related compounds includes work by Matlock et al. (2015) and Quednow and Püttmann (2009). These studies contribute to a broader understanding of the chemical's various synthesis methods and its environmental persistence.
Propiedades
IUPAC Name |
2-N-tert-butyl-4-N-ethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O/c1-5-14-10-15-11(18-13(2,3)4)17-12(16-10)19-6-8-20-9-7-19/h5-9H2,1-4H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQBHPKVBIZGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N2CCOCC2)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)
![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)


![4-(4-fluorophenyl)-1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-piperidinol](/img/structure/B5577571.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5577576.png)
![3-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5577588.png)

![4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5577610.png)
![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)

![1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5577633.png)
![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)
![N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5577647.png)
